molecular formula C29H37NO6 B2860051 ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 681155-11-3

ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2860051
CAS No.: 681155-11-3
M. Wt: 495.616
InChI Key: MHGPSBXZVCRQAA-UHFFFAOYSA-N
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Description

ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often found in natural products such as fruits and flowers. This particular compound is notable for its intricate structure, which includes a benzoate ester linked to a dihydroisoquinoline moiety, further substituted with cyclohexyl and methoxy groups.

Scientific Research Applications

ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its isoquinoline core which is a common motif in many pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyclohexylacetyl Group: This step involves the acylation of the isoquinoline core using cyclohexylacetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

    Oxidation: Oxidative cleavage of the methoxy groups can be achieved using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Oxidation: Carboxylic acids or aldehydes depending on the conditions.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: Potential pathways include those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can be compared with other esters and isoquinoline derivatives:

    Similar Compounds: Ethyl benzoate, methyl benzoate, and other isoquinoline derivatives.

    Uniqueness: The presence of the cyclohexylacetyl and methoxy groups makes it unique in terms of its chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 4-[[2-(2-cyclohexylacetyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO6/c1-4-35-29(32)21-10-12-23(13-11-21)36-19-25-24-18-27(34-3)26(33-2)17-22(24)14-15-30(25)28(31)16-20-8-6-5-7-9-20/h10-13,17-18,20,25H,4-9,14-16,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGPSBXZVCRQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4CCCCC4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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